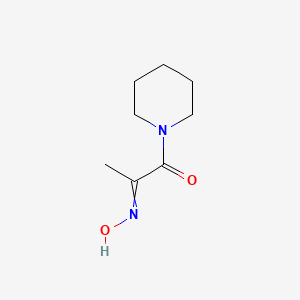
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate is a fluorinated organic compound with the molecular formula C8F15KO3S . It is known for its unique chemical structure, which includes a cyclohexane ring substituted with multiple fluorine atoms and a sulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate typically involves the fluorination of cyclohexanesulfonic acid derivatives. The process includes the following steps:
Fluorination: Cyclohexanesulfonic acid is subjected to fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Large-scale fluorination reactors are used to achieve high yields of the fluorinated intermediate.
Continuous Flow Reactors: These reactors facilitate the efficient introduction of the pentafluoroethyl group.
Purification: The final product is purified using techniques such as crystallization and recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Higher oxidation state derivatives, such as sulfonic acids or sulfonyl fluorides.
Reduction: Reduced derivatives, including sulfinates or thiols.
Substitution: Substituted cyclohexanesulfonates with various functional groups.
Applications De Recherche Scientifique
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in fluorination reactions and the preparation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug delivery systems and as a component in diagnostic imaging agents.
Mécanisme D'action
The mechanism of action of potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, membrane integrity, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium perfluorooctanesulfonate: Another fluorinated sulfonate with similar properties but different chain length.
Potassium perfluorobutanesulfonate: A shorter-chain analog with distinct chemical and physical properties.
Potassium perfluorohexanesulfonate: A compound with a similar structure but fewer fluorine atoms.
Uniqueness
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate is unique due to its specific combination of a cyclohexane ring, multiple fluorine atoms, and a pentafluoroethyl group. This structure imparts unique chemical properties, such as high stability, hydrophobicity, and resistance to degradation .
Propriétés
Numéro CAS |
67584-42-3 |
|---|---|
Formule moléculaire |
C8F15KO3S |
Poids moléculaire |
500.22 g/mol |
Nom IUPAC |
potassium;2,2,3,3,4,4,5,5,6,6-decafluoro-1-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonate |
InChI |
InChI=1S/C8HF15O3S.K/c9-2(10)1(27(24,25)26,4(13,14)8(21,22)23)3(11,12)6(17,18)7(19,20)5(2,15)16;/h(H,24,25,26);/q;+1/p-1 |
Clé InChI |
XOSCHQYLTKHYJE-UHFFFAOYSA-M |
SMILES canonique |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)S(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


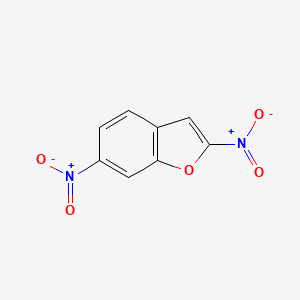
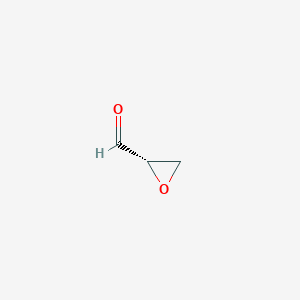
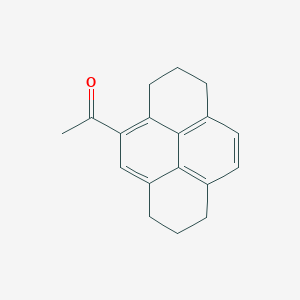


![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
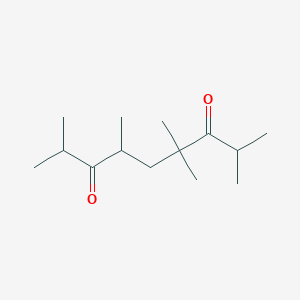
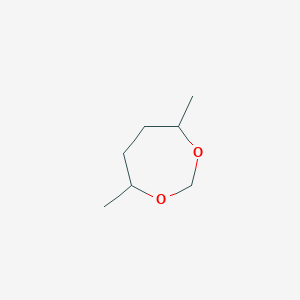
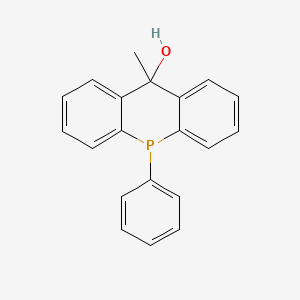
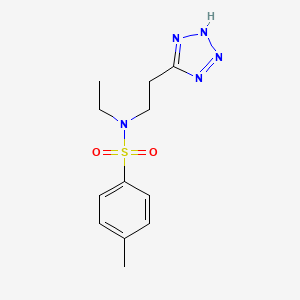
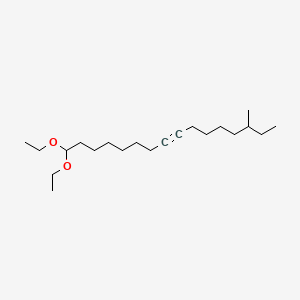
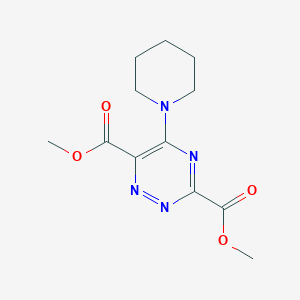
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
